molecular formula C22H24O7 B1202584 rel-(7R,8R,7'R,8'R)-3,4,3',4'-dimethylene-dioxy-5,5'-dimethoxy-7,7'-epoxylignan

rel-(7R,8R,7'R,8'R)-3,4,3',4'-dimethylene-dioxy-5,5'-dimethoxy-7,7'-epoxylignan

Cat. No. B1202584
M. Wt: 400.4 g/mol
InChI Key: ISBKEYQPAWAMRF-IIBDXVJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(7R,8R,7'R,8'R)-3,4,3',4'-dimethylene-dioxy-5,5'-dimethoxy-7,7'-epoxylignan is a lignan. It has a role as a metabolite.

Scientific Research Applications

Trypanocidal Activity

The compound rel-(7R,8R,7'R,8'R)-3,4,3',4'-dimethylenedioxy-5,5'-dimethoxy-7,7'-epoxylignan has demonstrated trypanocidal properties. It was isolated from Piper solmsianun and showed in vitro activity against the trypomastigote form of Trypanosoma cruzi (Martins et al., 2003).

Synthesis Routes

A study developed a diastereoselective route to construct the epoxylignan skeleton, highlighting the compound's potential for synthesis in laboratory settings (Maezaki et al., 2007).

Antioxidant Properties

This compound, among other lignans, was isolated from Larrea tridentata and evaluated for antioxidant activities against intracellular reactive oxygen species in HL-60 cells (Abou-Gazar et al., 2004).

Configuration and Stability Analysis

The variability of the tetrahydrofuran lignan (-)-grandisin in leaves of Piper solmsianum led to the discovery of two unknown compounds, including this specific epoxylignan. The study explored its configuration and stability (Ramos et al., 2017).

Glycosidase Inhibition

In a study examining the constituents of Terminalia superba, this compound was evaluated for its glycosidase inhibition activities, demonstrating significant alpha-glucosidase inhibition (Wansi et al., 2007).

Inhibition of Nitric Oxide Production

Research involving Piper futokadsura found that certain lignans, including this compound, inhibited nitric oxide production in a murine macrophage-like cell line, which could have implications for inflammation and immune response (Konishi et al., 2005).

Plant Growth Inhibition

The epoxylignan has been synthesized and studied for its plant growth inhibitory activity. Variations in its structure influenced the degree of inhibition, offering insights into its potential use in agricultural applications (Nishiwaki et al., 2014).

Insecticidal Activity

The compound showed insecticidal activity against houseflies, with variations in stereoisomers affecting potency. This suggests its potential as a natural pesticide (Wukirsari et al., 2013).

properties

Molecular Formula

C22H24O7

Molecular Weight

400.4 g/mol

IUPAC Name

4-methoxy-6-[(2R,3R,4R,5R)-5-(7-methoxy-1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole

InChI

InChI=1S/C22H24O7/c1-11-12(2)20(14-6-16(24-4)22-18(8-14)26-10-28-22)29-19(11)13-5-15(23-3)21-17(7-13)25-9-27-21/h5-8,11-12,19-20H,9-10H2,1-4H3/t11-,12-,19-,20-/m1/s1

InChI Key

ISBKEYQPAWAMRF-IIBDXVJDSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC3=C(C(=C2)OC)OCO3)C4=CC5=C(C(=C4)OC)OCO5)C

SMILES

CC1C(C(OC1C2=CC3=C(C(=C2)OC)OCO3)C4=CC5=C(C(=C4)OC)OCO5)C

Canonical SMILES

CC1C(C(OC1C2=CC3=C(C(=C2)OC)OCO3)C4=CC5=C(C(=C4)OC)OCO5)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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rel-(7R,8R,7'R,8'R)-3,4,3',4'-dimethylene-dioxy-5,5'-dimethoxy-7,7'-epoxylignan
Reactant of Route 2
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rel-(7R,8R,7'R,8'R)-3,4,3',4'-dimethylene-dioxy-5,5'-dimethoxy-7,7'-epoxylignan
Reactant of Route 3
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rel-(7R,8R,7'R,8'R)-3,4,3',4'-dimethylene-dioxy-5,5'-dimethoxy-7,7'-epoxylignan
Reactant of Route 4
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rel-(7R,8R,7'R,8'R)-3,4,3',4'-dimethylene-dioxy-5,5'-dimethoxy-7,7'-epoxylignan
Reactant of Route 5
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rel-(7R,8R,7'R,8'R)-3,4,3',4'-dimethylene-dioxy-5,5'-dimethoxy-7,7'-epoxylignan
Reactant of Route 6
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rel-(7R,8R,7'R,8'R)-3,4,3',4'-dimethylene-dioxy-5,5'-dimethoxy-7,7'-epoxylignan

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